N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : A study by Anuse et al. (2019) synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide, which were evaluated for antimicrobial activity. These compounds showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains (Anuse et al., 2019).
Antituberculosis Activity : A series of thiazole-aminopiperidine hybrid analogues, including compounds with 6-fluorobenzothiazol moieties, were designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited notable antituberculosis activity and low cytotoxicity, suggesting potential in treating tuberculosis (Jeankumar et al., 2013).
Anti-Cancer Activity : Research by Kumbhare et al. (2014) involved the synthesis of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and their evaluation for cytotoxicity against cancer cell lines. These compounds, particularly compound 20c, showed promising anti-cancer activity and induced apoptosis in cancer cells (Kumbhare et al., 2014).
Antiviral Drug Discovery : A review by De Clercq (2009) discussed various antiviral drug discovery strategies, including the use of compounds like 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, which is structurally related to compounds with a benzo[d]thiazol moiety. These compounds were explored for their potential in treating viral infections (De Clercq, 2009).
Fluorescent Sensing : A study by Wang et al. (2012) developed a reaction-based fluorescent probe using benzothiazol derivatives for the selective detection of thiophenols over aliphatic thiols. This indicates the potential application of such compounds in chemical and biological sciences for sensitive and selective detection techniques (Wang et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is the p53 protein . The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. It functions as a tumor suppressor, and its activation can lead to cell cycle arrest and apoptosis .
Mode of Action
This compound interacts with its target, the p53 protein, leading to its activation . This activation results in significant changes in the cell, including the induction of G2/M cell cycle arrest .
Biochemical Pathways
The activation of p53 by this compound affects several biochemical pathways. Notably, it alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis by accelerating the expression of caspases .
Result of Action
The result of this compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the activation of p53, which leads to changes in the levels of key mitochondrial proteins and the acceleration of caspase expression .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-13-6-7-15-16(11-13)26-18(20-15)21-17(23)12-4-3-5-14(10-12)27(24,25)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUAMHABOSUATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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